Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride
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Overview
Description
Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. Common synthetic routes may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives, such as:
4-Quinazolinone: A basic structure with diverse biological activities.
2-Methyl-4-quinazolinone: Known for its potential therapeutic applications.
6,7-Dimethoxy-4-quinazolinone: Studied for its anti-cancer properties.
Uniqueness
Acetamide, N-(3,4-dihydro-4-oxo-3-quinazolinylmethyl)-2-(N-methylanilino)-, trihydrochloride is unique due to its specific functional groups and trihydrochloride salt form, which may enhance its solubility and bioavailability. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
70395-17-4 |
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Molecular Formula |
C18H21Cl3N4O2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
methyl-[2-oxo-2-[(4-oxo-3H-quinazoline-1,3-diium-3-yl)methylamino]ethyl]-phenylazanium;trichloride |
InChI |
InChI=1S/C18H18N4O2.3ClH/c1-21(14-7-3-2-4-8-14)11-17(23)20-13-22-12-19-16-10-6-5-9-15(16)18(22)24;;;/h2-10,12H,11,13H2,1H3,(H,20,23);3*1H |
InChI Key |
SEEMNEHUYPBPJN-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](CC(=O)NC[NH+]1C=[NH+]C2=CC=CC=C2C1=O)C3=CC=CC=C3.[Cl-].[Cl-].[Cl-] |
Origin of Product |
United States |
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